4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid

orthogonal protection deprotection selectivity peptide synthesis

Orthogonal protection in peptide synthesis requires mutually compatible protecting groups to avoid side reactions. This Cbz-protected 4-aminoproline enables selective hydrogenolytic deprotection (H₂/Pd) while remaining stable to TFA (Boc removal) and piperidine (Fmoc removal), enabling sequential deprotection without compromising acid- or base-sensitive functionalities. • Orthogonal strategy: Boc removed first by TFA without affecting Cbz; Cbz cleaved at final stage by hydrogenolysis. • Key intermediate for DPP-IV inhibitor synthesis and peptidomimetic library generation. • Chromophoric Cbz group facilitates automated HPLC purification monitoring. • Suitable for solid-phase and solution-phase peptide synthesis.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B12302750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)
InChIKeyVCZIKOUKWSDDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid – A Protected Proline Analog for Orthogonal Synthesis in Peptide Research


4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral, non‑proteinogenic amino acid derivative featuring a pyrrolidine (proline) scaffold with a 4‑position amino group protected as a benzyl carbamate (Cbz) and a free 2‑carboxylic acid [1]. This Cbz‑protected 4‑aminoproline serves as a building block for peptide synthesis and peptidomimetic design, enabling orthogonal protection strategies where the Cbz group is selectively removable by catalytic hydrogenolysis while remaining stable under the acidic conditions used for tert‑butoxycarbonyl (Boc) deprotection .

Why Cbz-4-aminoproline Cannot Be Simply Replaced by Generic Boc or Fmoc Analogs


Substituting 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid with a Boc‑, Fmoc‑, or unprotected 4‑aminoproline analog fundamentally alters the synthetic route’s orthogonality, deprotection selectivity, and compatibility with acid‑ or base‑sensitive functionalities. The three common amine carbamate protecting groups—Cbz, Boc, and Fmoc—exhibit mutually exclusive deprotection mechanisms: Cbz is removed by catalytic hydrogenolysis (H₂/Pd), Boc is cleaved by acid (e.g., TFA), and Fmoc is base‑labile (e.g., piperidine) [1]. Consequently, replacing the Cbz‑protected compound with a Boc analog eliminates the possibility of orthogonal deprotection in sequences containing acid‑labile groups, while a Fmoc analog is incompatible with base‑sensitive substrates. This differentiation is not qualitative but dictated by the quantitative stability properties of each carbamate, directly impacting synthetic yield and purity .

Quantitative Evidence for Selecting 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid Over Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc in Dual-Protected Systems

In a systematic study of dual-protected dipeptide substrates, Cbz‑protected phenylalanine (Cbz‑Phe) achieved 93% yield under standard hydrogenolysis deprotection conditions (H₂/Pd catalyst), whereas Boc‑protected valine under the same hydrogenolysis conditions showed lack of selectivity with loss of DMA ester, rendering it unsuitable for orthogonal strategies requiring hydrogenolytic removal [1]. This directly contrasts with the Boc analog, which requires TFA for deprotection and is stable to hydrogenolysis, allowing Cbz and Boc to be used in tandem where Cbz is removed first without affecting Boc, or vice versa . When Boc and Cbz coexist, Cbz can be removed by catalytic hydrogenolysis while Boc remains unchanged, or Boc can be removed by acidolysis while Cbz is not affected [2].

orthogonal protection deprotection selectivity peptide synthesis

Stability Under Acidic Conditions: Cbz vs. Boc Carbamate Stability

Cbz carbamates are markedly more stable to acidic conditions than Boc carbamates. While Boc groups are rapidly cleaved by TFA (typically 1–2 M in CH₂Cl₂), Cbz groups require significantly stronger or prolonged acidic treatment for removal . Specifically, Boc is described as "much more sensitive to acid than Cbz," allowing selective Boc removal in the presence of Cbz without any detectable Cbz loss [1]. In solid-phase peptide synthesis, where iterative TFA deprotections are routine for Boc‑SPPS, a Cbz‑protected side-chain amine remains intact throughout multiple cycles, whereas a Boc‑protected side-chain amine would be prematurely deprotected [2].

acid stability protecting group compatibility solid-phase synthesis

Racemization Control in Peptide Coupling: Carbamate vs. Unprotected Amine

Nα‑carbamate protecting groups such as Cbz, Boc, and Fmoc are widely recognized in peptide chemistry for minimizing racemization during carboxyl activation and coupling . Unprotected 4‑aminopyrrolidine-2-carboxylic acid carries a free secondary amine (pyrrolidine nitrogen) and a primary amino group; without carbamate protection at the 4‑amino position, the electron‑donating free amine significantly increases the risk of racemization at the α‑carbon during coupling compared to its Cbz‑protected counterpart. While direct comparative racemization data for the free amine vs. Cbz‑protected form of this specific scaffold are not available in peer‑reviewed literature, the class‑level evidence is robust: carbamate protecting groups (Cbz, Boc, Fmoc) stabilize the amino function via carbonyl conjugation, reducing the electrophilicity of the adjacent chiral center and lowering epimerization rates during activation with standard coupling reagents (e.g., DCC/HOBt, HATU) [1].

racemization coupling efficiency peptide integrity

UV Chromophore Advantage for Reaction Monitoring: Cbz vs. Boc in Chromatographic Analysis

The benzyl carbamate (Cbz) group contains an aromatic chromophore that provides strong UV absorbance at approximately 254 nm, enabling facile HPLC‑UV monitoring of reaction progress, product purification, and intermediate characterization . In contrast, the Boc group (a tert‑butyl carbamate) lacks appreciable UV absorbance above 210 nm, requiring either refractive index detection or derivatization for chromatographic analysis [1]. Fmoc provides an even stronger UV signal (λ_max ~ 265 nm), but its base‑labile nature precludes its use in routes requiring base‑sensitive functional groups. The intermediate UV activity of Cbz offers a practical compromise: sufficient detectability for routine analytical HPLC without the base sensitivity of Fmoc [2].

HPLC monitoring UV detection reaction tracking

Stereochemical Purity and Reproducibility: Defined (2S,4R) vs. Mixed Epimers

Commercial supplies of 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid are available with defined stereochemistry at both C2 and C4 positions—most commonly as the (2S,4R) diastereomer (CAS 1279039-31-4) with purity ≥97% . This contrasts with generic "4-amino-pyrrolidine-2-carboxylic acid" products, which are often supplied as mixtures of diastereomers or with ambiguous stereochemical assignment, introducing variability in downstream peptide conformation and biological activity. The (2S,4R) configuration corresponds to the natural L-proline geometry at C2, preserving the native peptide backbone conformation while presenting the Cbz‑protected amine at the 4‑position in the defined exo orientation .

stereochemical purity reproducibility chiral building block

Deprotection Compatibility with Redox‑Sensitive Substrates: H₂/Pd vs. TFA Cleavage

Cbz deprotection via catalytic hydrogenolysis (H₂, Pd/C) is a neutral, non‑acidic process, allowing deprotection in the presence of highly acid‑sensitive functional groups such as tert‑butyl esters, silyl ethers, and certain glycosidic bonds, which would be cleaved or degraded under TFA conditions required for Boc removal [1]. In contrast, Fmoc deprotection using piperidine or DBU can epimerize base‑sensitive substrates. A representative strategy documented in the literature selects Cbz for amino acid protection specifically "due to the mild cleavage conditions (hydrogenolysis)," whereas Boc was chosen at the N‑terminus to avoid desulfurization side reactions [2]. This orthogonal compatibility is not achievable with a single‑protecting‑group approach.

chemoselectivity redox-sensitive substrates late-stage deprotection

High‑Confidence Application Scenarios for 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid


Orthogonal Dual-Protection Peptide Synthesis Requiring Sequential Amine Deprotection

In solid‑phase or solution‑phase peptide synthesis where both the N‑terminal α‑amine (Boc‑protected) and the side‑chain 4‑amino group (Cbz‑protected) must be deprotected in a specific sequence, this compound is indispensable. The Boc group is removed first by TFA without affecting the Cbz group, allowing chain elongation; the Cbz group is subsequently cleaved by catalytic hydrogenolysis at the final stage to unmask the 4‑amino functionality for further derivatization . This orthogonal strategy cannot be executed with Boc‑ or Fmoc‑only analogs.

Synthesis of 4‑Amino‑Substituted Proline‑Containing Peptidomimetics for DPP‑IV Inhibitor Development

4‑Aminoproline derivatives are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP‑IV) inhibitors, a class of antidiabetic agents. The Cbz‑protected form allows the 4‑amino group to be acylated, sulfonylated, or alkylated after selective deprotection, while the proline scaffold contributes to enzyme binding. The well‑defined (2S,4R) stereochemistry ensures correct spatial presentation of the substituent for target engagement .

Late‑Stage Functionalization of Complex Natural Products or Macrocyclic Peptides

For complex substrates that already contain acid‑ or base‑sensitive motifs (e.g., glycosidic bonds, β‑lactams, silyl ethers), the hydrogenolytic removal of Cbz provides a neutral final deprotection step that preserves molecular integrity. This compound can be incorporated into a growing peptide chain and the Cbz group removed at the penultimate step without exposing the molecule to TFA or piperidine, reducing side‑product formation and improving overall yield .

Preparation of Orthogonally Protected Building Block Libraries for High‑Throughput SAR Exploration

In medicinal chemistry campaigns requiring systematic variation of the 4‑position substituent on the proline ring, the Cbz‑protected 4‑aminoproline serves as a universal starting material. Following solid‑phase incorporation, the Cbz group is removed and the liberated amine is functionalized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate compound libraries. The chromophoric Cbz group facilitates automated HPLC purification after each synthetic step .

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